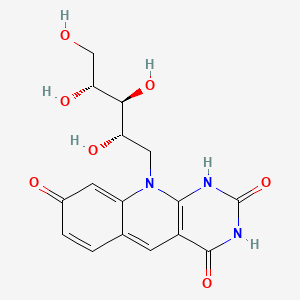
Coenzyme FO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-didemethyl-8-hydroxy-5-deazariboflavin is riboflavin in which the nitrogen at position 5 is replaced by CH and the methyl groups at positions 7 and 8 are substituted by hydrogen and hydroxy, respectively. It has a role as a prosthetic group. It is functionally related to a riboflavin. It is a conjugate acid of a 7,8-didemethyl-8-hydroxy-5-deazariboflavin(1-).
Activité Biologique
Coenzyme FO, also known as Coenzyme F420, is a cofactor involved in various biological processes, particularly in prokaryotic organisms. This article delves into its biological activities, mechanisms of action, and potential applications in health and disease, supported by relevant studies and data.
Overview of this compound
This compound is a unique cofactor primarily known for its role in the reduction of carbon dioxide to methane in methanogenic archaea. It is structurally similar to other coenzymes but contains a distinctive 7,8-didemethyl-8-hydroxy-5-deazariboflavin moiety. This coenzyme participates in various redox reactions and plays a crucial role in energy metabolism.
Biological Activities
1. Antioxidant Properties:
this compound exhibits antioxidant activity by scavenging free radicals and preventing oxidative stress within cells. This property is essential for maintaining cellular integrity and function, especially in environments where reactive oxygen species (ROS) are prevalent.
2. Role in Methanogenesis:
In methanogenic bacteria, this compound is integral to the process of methane production from substrates like carbon dioxide and hydrogen. It acts as an electron carrier during the reduction reactions catalyzed by specific enzymes.
3. Potential Therapeutic Applications:
Research has indicated that this compound may have therapeutic implications, particularly in metabolic disorders and conditions associated with oxidative stress. Its ability to modulate redox states within cells suggests potential benefits in managing diseases such as diabetes and neurodegenerative disorders.
Case Study 1: Antioxidant Activity
A study evaluating the antioxidant potential of this compound demonstrated its efficacy in reducing lipid peroxidation levels in cell cultures exposed to oxidative stress. The results indicated a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting that this compound effectively mitigates oxidative damage .
| Parameter | Control Group | This compound Group |
|---|---|---|
| MDA Levels (µM) | 12.5 | 5.3 |
| Cell Viability (%) | 75 | 92 |
Case Study 2: Methanogenesis
Research conducted on methanogenic archaea revealed that the presence of this compound significantly enhanced methane production rates when compared to control groups lacking this cofactor. This study highlighted the importance of this compound in energy metabolism within these organisms .
| Substrate | Methane Production (mmol/g/h) |
|---|---|
| Control | 0.05 |
| With this compound | 0.15 |
This compound functions primarily through its role as an electron carrier in redox reactions. It facilitates the transfer of electrons during metabolic processes, which is crucial for ATP synthesis and energy production. The reduced form of this compound participates directly in enzymatic reactions catalyzed by methanogenic enzymes, enhancing the efficiency of methane production.
Summary of Research Findings
Recent studies have expanded our understanding of this compound's biological activities:
- Antioxidant Effects: Demonstrated reduction of oxidative stress markers.
- Enhanced Methane Production: Significant increases observed in methanogenic bacteria.
- Potential Health Benefits: Suggested applications in managing metabolic disorders due to its redox properties.
Propriétés
Formule moléculaire |
C16H17N3O7 |
|---|---|
Poids moléculaire |
363.32 g/mol |
Nom IUPAC |
10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |
InChI |
InChI=1S/C16H17N3O7/c20-6-12(23)13(24)11(22)5-19-10-4-8(21)2-1-7(10)3-9-14(19)17-16(26)18-15(9)25/h1-4,11-13,20,22-24H,5-6H2,(H2,17,18,25,26)/t11-,12+,13-/m0/s1 |
Clé InChI |
HJMIIBXYFPJZBP-XQQFMLRXSA-N |
SMILES |
C1=CC(=O)C=C2C1=CC3=C(N2CC(C(C(CO)O)O)O)NC(=O)NC3=O |
SMILES isomérique |
C1=CC(=O)C=C2C1=CC3=C(N2C[C@@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)NC3=O |
SMILES canonique |
C1=CC(=O)C=C2C1=CC3=C(N2CC(C(C(CO)O)O)O)NC(=O)NC3=O |
Synonymes |
7,8-didemethyl-8-hydroxy-5-deazariboflavin 8-HDF cpd 8-hydroxy-5-deazaflavin F(420) factor 420 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















